SP2509 LSD1 Biochemical Potency and Selectivity vs. Tranylcypromine and ORY-1001
SP2509 exhibits an IC50 of 13 nM against LSD1 in biochemical assays and demonstrates no activity against MAO-A or MAO-B (>300 μM) [1]. In contrast, the classical LSD1/MAO inhibitor tranylcypromine inhibits LSD1 with an IC50 of 20.7 μM while also potently inhibiting MAO-A (IC50 = 2.3 μM) and MAO-B (IC50 = 0.95 μM) [2]. The clinically evaluated irreversible LSD1 inhibitor ORY-1001 (iadademstat) shows similar LSD1 potency (IC50 < 20 nM) but also inhibits spermine oxidase (IC50 = 7.4 μM) [3].
| Evidence Dimension | LSD1 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Tranylcypromine: 20.7 μM (LSD1), 2.3 μM (MAO-A), 0.95 μM (MAO-B); ORY-1001: <20 nM (LSD1), 7.4 μM (spermine oxidase) |
| Quantified Difference | SP2509 is ~1,600-fold more potent against LSD1 than tranylcypromine and exhibits >23,000-fold selectivity over MAO-A/B vs. tranylcypromine's lack of selectivity. |
| Conditions | Biochemical assays: LSD1 enzyme activity measured via horseradish peroxidase-coupled assay or AlphaLISA with H3K4me2 peptide substrate. |
Why This Matters
Superior LSD1 potency combined with clean off-target selectivity enables mechanistic studies without confounding MAO inhibition or polyamine pathway interference.
- [1] Sorna, V., Theisen, E. R., Stephens, B., Warner, S. L., Bearss, D. J., Vankayalapati, H., & Sharma, S. (2013). High-Throughput Virtual Screening Identifies Novel N'-(1-Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 56(23), 9496–9508. View Source
- [2] Binda, C., Valente, S., Romanenghi, M., Pilotto, S., Cirilli, R., Karytinos, A., Ciossani, G., Botrugno, O. A., Forneris, F., Tardugno, M., Edmondson, D. E., Minucci, S., Mattevi, A., & Mai, A. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. View Source
- [3] Maes, T., Mascaro, C., Tirapu, I., Estiarte, A., Ciceri, F., Lunardi, S., Guibourt, N., Perdones, A., Lufino, M. M., Somervaille, T. C., Wiseman, D. H., Duy, C., Melnick, A., Willekens, C., Ortega, A., Martinell, M., Valls, N., Kurz, G., Fyfe, M., ... & Buesa, C. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495–511. View Source
